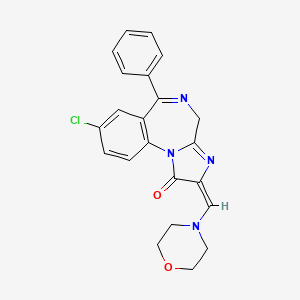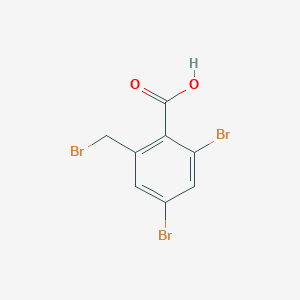![molecular formula C10H11NO2S B14587775 5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one CAS No. 61190-57-6](/img/structure/B14587775.png)
5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one is a heterocyclic compound that features a thienoazepine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities. For example, the reaction of cyclic enamino ester with aryl isothiocyanates followed by intramolecular condensation can lead to the formation of thienoazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienoazepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered ring containing sulfur, similar in structure but lacks the azepine ring.
Thiazole: Another sulfur-containing heterocycle, but with a different ring structure.
Benzothiazole: Contains both sulfur and nitrogen, similar to thienoazepine but with a benzene ring fused to the thiazole ring.
Uniqueness
5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one is unique due to its combination of a thieno ring fused with an azepine ring, providing distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Propriétés
Numéro CAS |
61190-57-6 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
5-acetyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)11-5-2-3-9-8(10(11)13)4-6-14-9/h4,6H,2-3,5H2,1H3 |
Clé InChI |
QLHPETBKPFLOQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC2=C(C1=O)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)

![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)



![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
